Methyl 3-[4-(tert-Butyl)phenyl]-2-oxopropanoate
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Overview
Description
Methyl 3-[4-(tert-Butyl)phenyl]-2-oxopropanoate is an organic compound with the molecular formula C13H18O3. It is a derivative of phenylpropanoate and is characterized by the presence of a tert-butyl group attached to the phenyl ring. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-[4-(tert-Butyl)phenyl]-2-oxopropanoate can be synthesized through the esterification of 4-tert-butylphenylacetic acid with methanol . The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[4-(tert-Butyl)phenyl]-2-oxopropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: 4-tert-Butylphenylacetic acid.
Reduction: 4-tert-Butylphenylmethanol.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
Scientific Research Applications
Methyl 3-[4-(tert-Butyl)phenyl]-2-oxopropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: It may serve as a precursor for the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of Methyl 3-[4-(tert-Butyl)phenyl]-2-oxopropanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical reactions. The tert-butyl group provides steric hindrance, affecting the compound’s reactivity and interaction with enzymes and other proteins.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-tert-butylphenylacetate: Similar in structure but lacks the oxo group.
4-tert-Butylphenylacetic acid: The acid form of the compound.
4-tert-Butylphenylmethanol: The reduced form of the ester.
Uniqueness
Methyl 3-[4-(tert-Butyl)phenyl]-2-oxopropanoate is unique due to the presence of both the ester and oxo groups, which provide distinct reactivity patterns compared to its analogs. The tert-butyl group also imparts unique steric and electronic properties, influencing its behavior in chemical reactions and biological systems.
Properties
Molecular Formula |
C14H18O3 |
---|---|
Molecular Weight |
234.29 g/mol |
IUPAC Name |
methyl 3-(4-tert-butylphenyl)-2-oxopropanoate |
InChI |
InChI=1S/C14H18O3/c1-14(2,3)11-7-5-10(6-8-11)9-12(15)13(16)17-4/h5-8H,9H2,1-4H3 |
InChI Key |
CRALUIHPYOTQDW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CC(=O)C(=O)OC |
Origin of Product |
United States |
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